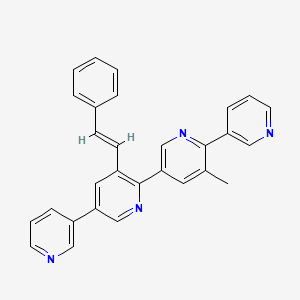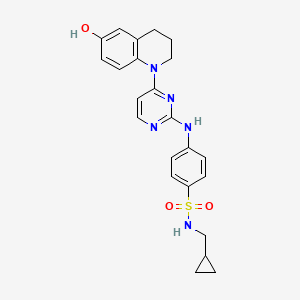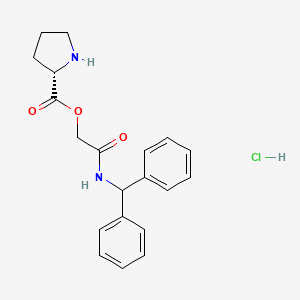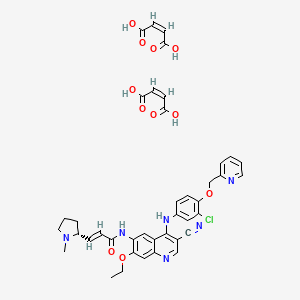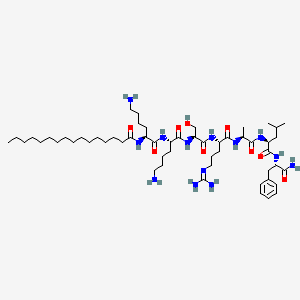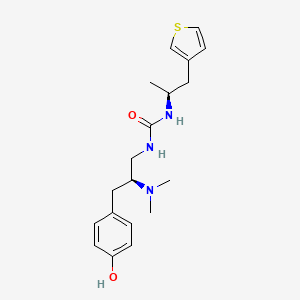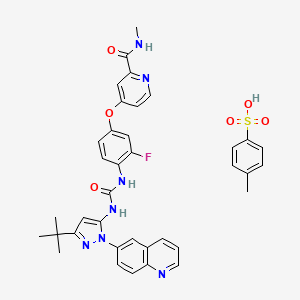
Rebastinib tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rebastinib Tosylate is the tosylate salt of rebastinib, an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
Rebastinib Tosylate is a multi-tyrosine kinase inhibitor, impacting several key proteins. It binds to and inhibits the Bcr-Abl fusion oncoprotein, Src family kinases LYN, HCK, FGR, and receptor tyrosine kinases TIE-2 and VEGFR-2. These kinases regulate various cellular responses, including differentiation, division, and adhesion, playing a critical role in cancer development and progression. The inhibition of these kinases suggests rebastinib tosylate's potential for treating various cancers (Rebastinib Tosylate, 2020).
Combination Therapy in Solid Tumors
Rebastinib is being investigated in combination with chemotherapies for treating advanced or metastatic solid tumors. A study explored its combination with carboplatin, highlighting rebastinib's role in inhibiting TIE2-expressing macrophages (TEMs) that contribute to chemotherapy resistance. This approach is considered promising for treating advanced solid tumors (Tolcher et al., 2019).
Inhibiting Tumor Growth and Metastasis
Rebastinib has been shown to significantly reduce primary tumor growth and lung metastasis in the PyMT breast cancer model. It works by inhibiting TIE2 kinase, impacting tumor vascularization and the recruitment of TEMs. This indicates its potential in preventing primary tumor rebound and metastasis, especially when combined with first-line interventional therapies (Smith et al., 2013).
Chronic Myeloid Leukemia and Acute Myeloid Leukemia
Rebastinib was investigated for its efficacy in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). It targeted BCR-ABL1 and FLT3 kinases, showing clinical activity but insufficient benefit to justify continued development for these particular leukemias. This study provides insights into rebastinib's kinase inhibition mechanism (Cortes et al., 2016).
Endometrial Cancer Treatment
A study on rebastinib combined with paclitaxel in endometrial cancer showed preliminary anti-tumor activity with an acceptable safety profile. This supports its further development for treating endometrial cancer, especially in heavily pretreated patients (Janku et al., 2021).
Tumor Microenvironment Modulation
Rebastinib's effect on the tumor microenvironment in metastatic cancer has been demonstrated. It reduces tumor growth and metastasis by inhibiting Tie2 and impacting tumor-infiltrating myeloid cells. This suggests its efficacy in enhancing the effects of chemotherapy and antiangiogenic therapy (Harney et al., 2017).
Imaging Application
A study explored fluorescent derivatives of rebastinib as imaging agents for Tie2, a receptor relevant in various diseases. This indicates potential in vivo applications for studying the role of Tie2 in diseases using rebastinib derivatives (Koch et al., 2019).
Propriétés
Numéro CAS |
1033893-29-6 |
|---|---|
Nom du produit |
Rebastinib tosylate |
Formule moléculaire |
C37H36FN7O6S |
Poids moléculaire |
725.8 |
Nom IUPAC |
2-Pyridinecarboxamide, 4-(4-((((3-(1,1-dimethylethyl)-1-(6-quinolinyl)-1H-pyrazol-5-yl)amino)carbonyl)amino)-3-fluorophenoxy)-N-methyl-, 4-methylbenzenesulfonate (1:1) |
InChI |
InChI=1S/C30H28FN7O3.C7H8O3S/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-17H,1-4H3,(H,32,39)(H2,35,36,40);2-5H,1H3,(H,8,9,10) |
Clé InChI |
ARPBZBAWXAVDCE-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C)(C)C)=NN3C4=CC=C5N=CC=CC5=C4)=O)C(F)=C2)=C1)NC.O=S(C6=CC=C(C)C=C6)(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Rebastinib Tosylate; DCC-2036; DP-1919; DP 1919TO; DCC 2036; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
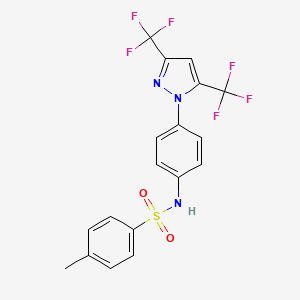


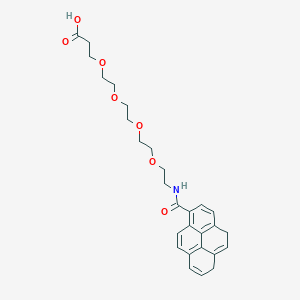
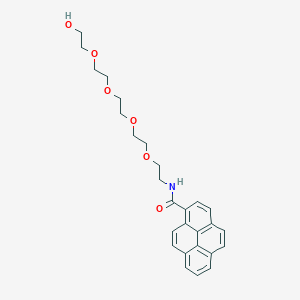
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
